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Compound Name:
carbonitrile

cat. No.: B1590119

An In-depth Technical Guide to the Physical Properties of 5,6-Dihydro-4H-pyran-2-
carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dihydro-4H-pyran-2-carbonitrile is a heterocyclic compound featuring a dihydropyran ring
and a nitrile functional group. Its unique structure makes it a valuable intermediate and building
block in various synthetic applications.[1] This guide provides a comprehensive overview of its
core physical and chemical properties, offering field-proven insights and methodologies for its
characterization. The molecule's utility is primarily as an intermediate in the synthesis of
diverse pharmaceuticals and other organic compounds.[2] It is particularly significant in the
development of complex heterocyclic structures, which are fundamental in medicinal chemistry
and drug discovery.[2] Furthermore, its applications extend to the production of agrochemicals,
such as pesticides and herbicides.[2] The combination of the dihydropyran moiety and the
versatile nitrile group allows it to participate in a wide array of chemical transformations,
including cyclization and coupling reactions, rendering it essential for constructing complex
molecular architectures.[1][2]

Molecular Structure and Identifiers
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The structural arrangement of 5,6-Dihydro-4H-pyran-2-carbonitrile is foundational to its

reactivity and physical characteristics. The presence of an ether linkage, a carbon-carbon

double bond, and a nitrile group within a six-membered ring defines its chemical behavior.

Caption: Chemical structure of 5,6-Dihydro-4H-pyran-2-carbonitrile.

Table 1: Chemical Identifiers

Identifier Value Source
CAS Number 31518-13-5 [2]
Molecular Formula CeH7NO [1][2]
Molecular Weight 109.13 g/mol [1112]
Canonical SMILES C1CC=C(OC1)C#N

| MDL Number | MEFCD08437233 |[2] |

Physicochemical Properties

The physical properties of a compound are critical for its handling, storage, and application in

synthetic protocols. The data presented below has been consolidated from various chemical

suppliers and databases.

Table 2: Physical and Chemical Properties

Property Value Source
- _ 195.2 + 30.0 °C at 760
Boiling Point [1]
mmHg
Density 1.1+0.1 g/cm3 [1]
Flash Point 78.5+18.4°C [1]
LogP 0.38 [1]

| Storage Condition | Room temperature, dry |[2] |
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Note: Some values are calculated and should be considered estimates.

Spectroscopic Profile: A Mechanistic Interpretation

Spectroscopic analysis is indispensable for confirming the structure and purity of 5,6-Dihydro-
4H-pyran-2-carbonitrile. Below is an expert interpretation of the expected spectral data,
explaining the causal relationship between the molecule's structure and its spectral features.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. For 5,6-Dihydro-4H-
pyran-2-carbonitrile, the key absorptions are predicted as follows:

e ~2230-2240 cm~1: A sharp, strong peak characteristic of the C=N (nitrile) stretching vibration.
The exact position can be influenced by conjugation. For comparison, pyrano[2,3-d]thiazole-
6-carbonitrile derivatives show a C=N stretch in the range of 2232-2238 cm~1.[3]

e ~1650-1680 cm~1: A medium-intensity peak corresponding to the C=C stretching of the
double bond within the pyran ring.

e ~1200-1000 cm~1: A strong, broad absorption band associated with the C-O-C (ether)
asymmetric and symmetric stretching vibrations.

e ~3000-2850 cm~1: C-H stretching vibrations from the sp? hybridized carbons of the saturated
portion of the ring.

e ~3100-3000 cm~1: C-H stretching from the sp? hybridized carbons of the alkene group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
the molecule.

e H NMR:

o Olefinic Proton: A single proton on the C=C double bond (adjacent to the nitrile) is
expected to appear as a multiplet in the downfield region (~6.0-7.0 ppm) due to
deshielding from the adjacent oxygen and nitrile group.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1590119?utm_src=pdf-body
https://www.benchchem.com/product/b1590119?utm_src=pdf-body
https://www.benchchem.com/product/b1590119?utm_src=pdf-body
https://www.benchchem.com/product/b1590119?utm_src=pdf-body
https://www.rroij.com/open-access/synthesis-of-novel-2hpyrano23dthiazole6carbonitrile-derivatives-in-aqueous-medium-.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Methylene Protons (O-CHz): The two protons on the carbon adjacent to the ring oxygen
(C6) will be diastereotopic and are expected to appear as complex multiplets in the range
of ~3.5-4.5 ppm.

o Aliphatic Methylene Protons: The protons on the remaining saturated carbons (C4 and C5)
will likely resonate as multiplets in the upfield region (~1.5-2.5 ppm).

e 13C NMR:
o Nitrile Carbon (C=N): A characteristic peak is expected around ~115-120 ppm.[3]

o Olefinic Carbons (C=C): Two distinct signals are expected in the ~100-150 ppm region.
The carbon bearing the nitrile group will be further downfield.

o Ether-Linked Carbons (C-O): The two carbons bonded to the ring oxygen will appear in the
~60-80 ppm range.

o Aliphatic Carbon: The remaining sp? hybridized carbon will be found in the most upfield
region of the spectrum, typically ~20-30 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition and
to deduce structural information from fragmentation patterns.

e Molecular lon Peak (M*): A clear molecular ion peak should be observed at an m/z
corresponding to the molecular weight of the compound (109.13).

o Key Fragmentation: A common fragmentation pathway for cyclic ethers and alkenes is the
retro-Diels-Alder reaction, which could lead to characteristic neutral losses and charged
fragments.[4] Other likely fragmentations include the loss of the nitrile group (*CN, 26 Da) or
hydrogen cyanide (HCN, 27 Da).

Experimental Protocols for Characterization

To ensure scientific integrity, every protocol must function as a self-validating system. The
following workflows are designed to provide robust and verifiable characterization of 5,6-
Dihydro-4H-pyran-2-carbonitrile.
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Caption: Workflow for the comprehensive characterization of the compound.
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Protocol 1: Purity and Identity Confirmation via GC-MS

This protocol validates the sample's purity and confirms its molecular weight.

o Sample Preparation: Prepare a 1 mg/mL solution of the compound in a high-purity volatile
solvent such as dichloromethane or ethyl acetate.

e Instrumentation:

o

Gas Chromatograph (GC): Use a non-polar capillary column (e.g., DB-5ms).

o Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of
10°C/min.

o Injector: Set to 250°C in split mode.
o Carrier Gas: Helium at a constant flow rate of 1 mL/min.

o Mass Spectrometer (MS): Operate in Electron lonization (EI) mode at 70 eV, scanning a
mass range of m/z 35-300.

o Data Analysis:

o Purity: Integrate the total ion chromatogram (TIC). The peak area of the main component
relative to the total area of all peaks determines the purity.

o Identity: Analyze the mass spectrum of the main peak. Confirm the presence of the
molecular ion peak at m/z 109. Compare the fragmentation pattern with predicted
pathways.

o Causality: The GC separates the analyte from volatile impurities based on boiling point and
polarity. The MS provides a mass fingerprint, confirming the molecular weight and offering
structural clues through fragmentation. This dual-detection system ensures that the
measured purity corresponds to the correct compound.

Protocol 2: Definitive Structural Elucidation via FT-IR
and NMR
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This protocol provides an unambiguous confirmation of the compound's covalent structure.
e FT-IR Spectroscopy:

o Sample Preparation: Place a single drop of the neat liquid sample between two NaCl or
KBr plates.

o Data Acquisition: Record the spectrum from 4000 to 400 cm™1,

o Analysis: Identify characteristic peaks for the nitrile, alkene, and ether functional groups as
detailed in the spectroscopic profile section. This rapidly confirms the presence of the core
structural motifs.

e NMR Spectroscopy:

o Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated
chloroform (CDCIs).

o Data Acquisition: Acquire *H and 3C spectra on a spectrometer operating at a minimum of
300 MHz for protons. Include Distortionless Enhancement by Polarization Transfer (DEPT)
experiments to aid in distinguishing CH, CH2, and CHs carbons.

o Analysis: Assign all proton and carbon signals based on their chemical shifts, multiplicities,
and integrations. The complete assignment must match the proposed structure of 5,6-
Dihydro-4H-pyran-2-carbonitrile.

o Trustworthiness: The combination of these techniques provides a self-validating system. FT-
IR offers a quick and definitive check for the required functional groups. NMR spectroscopy
then provides the complete atomic connectivity map. If the data from both techniques are
consistent with the proposed structure, the identification is considered definitive and
trustworthy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/B1590119
https://www.myskinrecipes.com/shop/en/heterocyclic-nitriles/81400--56-dihydro-4h-pyran-2-carbonitrile.html
https://www.rroij.com/open-access/synthesis-of-novel-2hpyrano23dthiazole6carbonitrile-derivatives-in-aqueous-medium-.pdf
https://www.researchgate.net/publication/12316182_Mass_spectra_of_new_substituted_2-amino-4H-pyrans_A_retro-Diels-Alder_reaction_pattern?_tp=eyJjb250ZXh0Ijp7InBhZ2UiOiJzY2llbnRpZmljQ29udHJpYnV0aW9ucyIsInByZXZpb3VzUGFnZSI6bnVsbCwic3ViUGFnZSI6bnVsbH19
https://www.benchchem.com/product/b1590119#physical-properties-of-5-6-dihydro-4h-pyran-2-carbonitrile
https://www.benchchem.com/product/b1590119#physical-properties-of-5-6-dihydro-4h-pyran-2-carbonitrile
https://www.benchchem.com/product/b1590119#physical-properties-of-5-6-dihydro-4h-pyran-2-carbonitrile
https://www.benchchem.com/product/b1590119#physical-properties-of-5-6-dihydro-4h-pyran-2-carbonitrile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1590119?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

